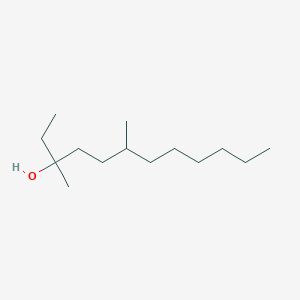
3-Dodecanol, 3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecanol, 3,6-dimethyl-: is an organic compound with the molecular formula C14H30O . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a dodecane chain, with additional methyl groups at the 3rd and 6th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecanol, 3,6-dimethyl- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 3-Dodecanone, 3,6-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 3-Dodecanol, 3,6-dimethyl- may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Dodecanol, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Dodecanone, 3,6-dimethyl-, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of the corresponding ketone yields 3-Dodecanol, 3,6-dimethyl-.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed:
Oxidation: 3-Dodecanone, 3,6-dimethyl-.
Reduction: 3-Dodecanol, 3,6-dimethyl-.
Substitution: 3-Dodecyl chloride, 3,6-dimethyl-.
Scientific Research Applications
Chemistry: 3-Dodecanol, 3,6-dimethyl- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of surfactants and emulsifiers .
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Medicine: The compound’s potential antioxidant properties are being explored for therapeutic applications. It may be used in formulations aimed at reducing oxidative stress in biological systems .
Industry: 3-Dodecanol, 3,6-dimethyl- is utilized in the production of lubricants, plasticizers, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Dodecanol, 3,6-dimethyl- involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death .
Comparison with Similar Compounds
Dodecan-3-ol: A secondary alcohol with a similar structure but without the additional methyl groups.
3-Dodecanone: The corresponding ketone of 3-Dodecanol, 3,6-dimethyl-.
Dodecyl chloride: The chloride derivative of dodecanol.
Uniqueness: 3-Dodecanol, 3,6-dimethyl- stands out due to the presence of methyl groups at the 3rd and 6th positions, which influence its physical and chemical properties. These structural differences can affect its reactivity, solubility, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
648415-27-4 |
|---|---|
Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
3,6-dimethyldodecan-3-ol |
InChI |
InChI=1S/C14H30O/c1-5-7-8-9-10-13(3)11-12-14(4,15)6-2/h13,15H,5-12H2,1-4H3 |
InChI Key |
LOGYQQMDFBIUJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCC(C)(CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(2,4-Dimethoxyphenyl)pyridin-3-yl]methanol](/img/structure/B12603361.png)
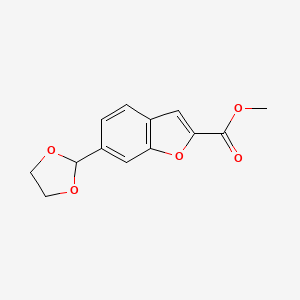
![Spiro[pyrrolidine-3,9'-[9H]xanthene], 1-butyl-](/img/structure/B12603369.png)
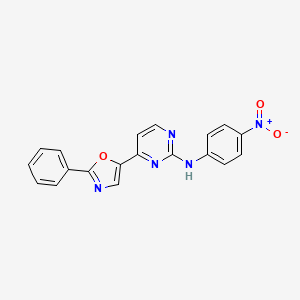
![Ethyl [4-(butoxymethyl)-2,6-dimethylphenoxy]acetate](/img/structure/B12603388.png)
propanedinitrile](/img/structure/B12603389.png)
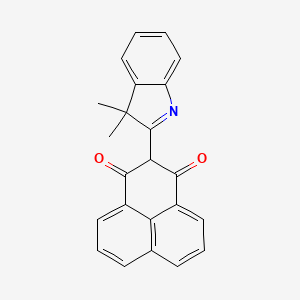
![2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane](/img/structure/B12603399.png)
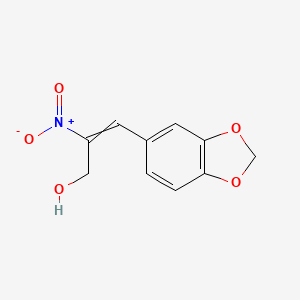

![N-([1,1'-Biphenyl]-3-yl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B12603405.png)
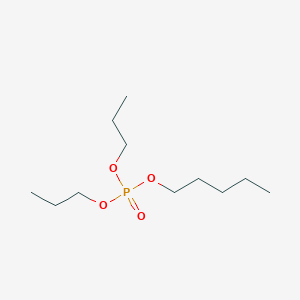
![N-[Ethoxy(phenyl)phosphoryl]-L-cysteine](/img/structure/B12603425.png)
![1H-Isoindol-1-one, 5-[(2,4-difluorophenyl)amino]-2,3-dihydro-2-phenyl-](/img/structure/B12603436.png)
